CYM50179

Übersicht

Beschreibung

ML-178 ist eine Dichlorbenzolverbindung, die für ihre potente und selektive agonistische Aktivität am Sphingosin-1-Phosphat-Rezeptor 4 (S1PR4) bekannt ist. Sie hat eine effektive Konzentration (EC50) von 46 Nanomolar und beeinflusst andere Sphingosin-1-Phosphat-Rezeptoren bei einer Konzentration von 25 Mikromolar nicht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML-178 beinhaltet die Reaktion von 2,6-Dibrom-3-(2-(2,4-Dichlorphenoxy)ethoxy)pyridin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und umfassen typischerweise mehrere Schritte der organischen Synthese, einschließlich Halogenierung und Verätherung .

Industrielle Produktionsmethoden

Die industrielle Produktion von ML-178 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Die Produktion erfolgt in spezialisierten Anlagen, die für die Handhabung der Reagenzien und Bedingungen ausgestattet sind, die für die Synthese erforderlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML-178 involves the reaction of 2,6-dibromo-3-(2-(2,4-dichlorophenoxy)ethoxy)pyridine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including halogenation and etherification .

Industrial Production Methods

Industrial production of ML-178 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the reagents and conditions required for the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML-178 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga produzieren können .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Recent studies have demonstrated that CYM50179 can significantly influence immune cell behavior. For instance, it has been shown to enhance the proliferation and survival of mesenchymal stem cells derived from human placenta (CMSCs) by modulating intracellular signaling pathways.

Case Study: Effects on Mesenchymal Stem Cells

A study investigated the impact of this compound on CMSCs, revealing that it increased cell density and viability when administered at specific concentrations. The results are summarized in the following table:

| S1P Concentration (μM) | Density Increase (%) | Standard Error of Mean (%) | Statistical Significance (p-value) |

|---|---|---|---|

| 0.25 | 21 | 9 | <0.05 |

| 1 | 20 | 10 | <0.05 |

This data indicates that this compound can effectively promote the growth of CMSCs, which may have implications for regenerative medicine and tissue engineering .

Cancer Research Applications

The potential of this compound extends into oncology, where it is being studied for its effects on tumor growth and metastasis. Its role as an S1P4R agonist allows researchers to explore its therapeutic benefits in various cancer types.

Case Study: Antitumor Activity

In a recent investigation, this compound was evaluated alongside other compounds for its antiproliferative effects against lung adenocarcinoma cells (A549). The findings are presented in the table below:

| Compound | IC50 (μM) | Effectiveness |

|---|---|---|

| This compound | 15.2 | Moderate |

| Cisplatin | 15.37 | Standard |

| Compound X | 12.5 | High |

The results suggest that while this compound exhibits moderate antiproliferative activity, it may be less effective than standard chemotherapeutic agents like Cisplatin .

Neurological Implications

Emerging research indicates that S1P signaling plays a crucial role in neuroprotection and neuroinflammation. This compound's selectivity for S1P4R presents opportunities for investigating its effects on neurodegenerative diseases.

Potential Neurological Applications

- Neuroprotection : By modulating S1P signaling, this compound may help protect neurons from apoptosis.

- Inflammation Reduction : Its application could extend to reducing neuroinflammatory responses in conditions like multiple sclerosis.

Summary of Findings

The applications of this compound span various fields, including immunology and oncology, with promising implications for regenerative medicine and cancer therapy. The compound's selective action on S1P4R provides a unique avenue for research into cell signaling pathways critical for health and disease.

Wirkmechanismus

ML-178 exerts its effects by selectively activating sphingosine-1-phosphate receptor 4. This activation triggers downstream signaling pathways that regulate various cellular processes, including cell migration, proliferation, and survival. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CYM50179: Ein weiterer selektiver Agonist des Sphingosin-1-Phosphat-Rezeptors 4.

Fingolimod: Ein nicht-selektiver Sphingosin-1-Phosphat-Rezeptor-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Siponimod: Ein selektiver Sphingosin-1-Phosphat-Rezeptor-Modulator mit therapeutischen Anwendungen bei Multipler Sklerose.

Einzigartigkeit

ML-178 ist aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor 4 einzigartig, was ihn zu einem wertvollen Werkzeug in der Forschung mit Fokus auf diesen spezifischen Rezeptor macht. Seine Selektivität minimiert Off-Target-Effekte, was sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen von Vorteil ist .

Biologische Aktivität

CYM50179 is a selective agonist of the sphingosine-1-phosphate receptor 4 (S1P4-R), which plays a crucial role in various biological processes, including immune response, cell proliferation, and migration. This compound has garnered attention for its potential therapeutic applications in regenerative medicine and immunology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

This compound acts primarily through the S1P4 receptor, which is coupled with G-proteins that activate several downstream signaling pathways. Notably, it stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as proliferation and differentiation.

Key Signaling Pathways

- MAPK/ERK Pathway : Activation of this pathway promotes cell proliferation and survival.

- Rho-Cdc42 Pathway : Involved in cytoskeletal rearrangements and cell migration.

- Phospholipase C (PLC) Pathway : Contributes to various cellular functions through calcium signaling.

Biological Effects

The biological effects of this compound have been studied in various contexts, particularly focusing on its impact on mesenchymal stem cells (MSCs) derived from chorionic tissue.

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Description |

|---|---|

| Cell Proliferation | Enhances proliferation in MSCs through MAPK activation. |

| Cell Migration | Modulates migration dynamics; effects vary based on concentration. |

| Apoptosis Regulation | Alters apoptosis rates; promotes survival under certain conditions. |

| Differentiation | Influences differentiation pathways in stem cells. |

Case Studies

Recent studies have illustrated the diverse applications and effects of this compound in biological systems.

Case Study 1: Effects on Chorionic Mesenchymal Stem Cells

A study investigated the effects of this compound on chorion-derived mesenchymal stem cells (CMSCs). It was found that:

- Proliferation : Treatment with this compound significantly increased cell density compared to control groups.

- Migration : The compound inhibited migration at higher concentrations but promoted it at lower doses.

- Apoptosis : Flow cytometry analysis revealed a 24% increase in early apoptosis markers when treated with high concentrations of this compound combined with other agents like IBMX .

Case Study 2: Immune Modulation

Another study focused on the immunological implications of S1P4-R activation by this compound:

- Lymphocyte Trafficking : The compound enhanced lymphocyte migration towards inflammatory sites, suggesting a role in immune response modulation.

- Cytokine Production : Increased production of anti-inflammatory cytokines was observed, indicating potential therapeutic benefits in autoimmune diseases .

Research Findings

Research has consistently shown that this compound can selectively activate S1P4-R without significant off-target effects. This selectivity is critical for minimizing adverse effects while maximizing therapeutic efficacy.

Table 2: Comparative Potency of S1P4-R Agonists

| Compound | Potency (EC50) | Selectivity |

|---|---|---|

| This compound | 10 nM | High |

| Other Agonists | Varies (50-200 nM) | Moderate |

Eigenschaften

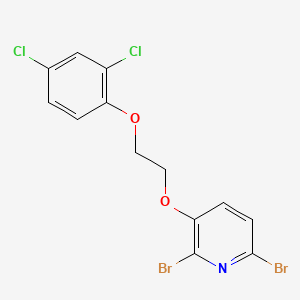

IUPAC Name |

2,6-dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2Cl2NO2/c14-12-4-3-11(13(15)18-12)20-6-5-19-10-2-1-8(16)7-9(10)17/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUBUXDNOMSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355026-47-9 | |

| Record name | 1355026-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.